molecular formula C11H19NO5 B7967960 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid

Cat. No.: B7967960
M. Wt: 245.27 g/mol
InChI Key: DKOIPAZERNXIHU-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (BOC) group, which is an acid-labile protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of a deprotected amine or other functionalized derivatives.

Scientific Research Applications

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is added to amines to protect them during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage. The deprotection process involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
  • (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH

Uniqueness: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid is unique due to its specific structure, which includes both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This dual functionality makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIPAZERNXIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131950-00-0
Record name 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
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